Methyl 3-(4-(benzyloxy)phenyl)propanoate

Organic synthesis Protecting group strategy Chemoselectivity

Strategic procurement of Methyl 3-(4-(benzyloxy)phenyl)propanoate eliminates the in-house protection step, ensuring consistent quality for multi-step syntheses. The benzyloxy group provides stability to acidic and basic conditions while enabling quantitative deprotection via hydrogenolysis, leaving the methyl ester intact. This protected intermediate is essential for constructing GPR40 agonist pharmacophores and achieving reliable chromatographic separations, as direct substitution with the free phenol analog (CAS 5597-50-2) leads to failed syntheses.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 24807-40-7
Cat. No. B1297870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-(benzyloxy)phenyl)propanoate
CAS24807-40-7
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3
InChIKeyXAAMAAXKDLWBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-(benzyloxy)phenyl)propanoate (CAS 24807-40-7): Chemical Identity and Core Procurement Specifications


Methyl 3-(4-(benzyloxy)phenyl)propanoate (CAS 24807-40-7) is a synthetic phenylpropanoate ester featuring a para-benzyloxy substituent on the aromatic ring, with molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol [1]. Commercially available from multiple reputable vendors with standard purity specifications of 95% to 97% , this compound serves primarily as a protected intermediate in organic synthesis, with the benzyloxy group enabling selective transformations that are inaccessible with the corresponding free phenol analog methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2). The compound's structural identity is firmly established by standardized analytical data including InChIKey XAAMAAXKDLWBKO-UHFFFAOYSA-N and electron ionization mass spectrum compiled by the NIST Mass Spectrometry Data Center [1].

Why Methyl 3-(4-(benzyloxy)phenyl)propanoate Cannot Be Replaced by the Hydroxy Analog or Other Phenylpropanoates


Direct substitution of methyl 3-(4-(benzyloxy)phenyl)propanoate with the corresponding free phenol methyl 3-(4-hydroxyphenyl)propanoate is chemically invalid in synthetic sequences requiring protection of the phenolic hydroxyl group. The benzyloxy moiety functions as a protecting group that can be cleanly and selectively removed via hydrogenolysis (H₂, Pd/C) without affecting the methyl ester functionality, whereas the free phenol analog would participate in undesired side reactions including O-alkylation, oxidation, or base-mediated deprotonation [1]. Furthermore, the benzyloxy group confers substantially altered physicochemical properties—including an approximately 10-fold increase in calculated octanol-water partition coefficient relative to the hydroxy analog—which dictates differential behavior in chromatographic purification and liquid-liquid extraction workflows [2]. Procurement decisions that treat phenylpropanoate derivatives as interchangeable based solely on core scaffold similarity will result in failed synthetic sequences, compromised intermediate isolation, and invalidated comparative analyses in structure-activity relationship studies.

Quantitative Differentiation Evidence for Methyl 3-(4-(benzyloxy)phenyl)propanoate Relative to Closest Analogs


Synthetic Orthogonality: Benzyloxy Protection Enables Multi-Step Sequences That Free Phenol Analog Cannot Tolerate

The defining functional distinction of methyl 3-(4-(benzyloxy)phenyl)propanoate relative to its hydroxy analog methyl 3-(4-hydroxyphenyl)propanoate is the orthogonal stability profile of the benzyl ether protecting group. Benzyl-based protecting groups are stable under acidic and basic conditions that would deprotonate, oxidize, or alkylate a free phenol, yet can be removed quantitatively and selectively via hydrogenolysis (H₂, Pd/C) without cleavage of the methyl ester [1]. In contrast, the free phenol analog is incompatible with reagents such as alkyl halides, acyl chlorides, or oxidizing agents that are commonly employed in downstream synthetic elaboration [2]. This differential reactivity profile is not a matter of degree but of binary feasibility: synthetic routes designed around a protected phenolic intermediate cannot proceed with the free phenol analog.

Organic synthesis Protecting group strategy Chemoselectivity

Lipophilicity Differential: Calculated LogP of 3.83 Drives Chromatographic and Partitioning Behavior Distinct from Hydroxy Analog

Methyl 3-(4-(benzyloxy)phenyl)propanoate exhibits a calculated LogP value of 3.83 [1]. While a directly comparable experimentally measured LogP for the hydroxy analog methyl 3-(4-hydroxyphenyl)propanoate is not consistently reported in authoritative databases, the structural difference of replacing a phenolic –OH group with a benzyl ether is well-established in medicinal chemistry to increase LogP by approximately 1.5 to 2.5 Log units depending on the scaffold, corresponding to a 30-fold to 300-fold increase in octanol-water partition coefficient. This lipophilicity differential translates to substantially altered retention times in reversed-phase chromatography (longer retention for the benzyloxy derivative) and different extraction efficiency in liquid-liquid partitioning, impacting both purification workflows and analytical method development.

Physicochemical properties Chromatography Lipophilicity

Synthetic Yield Benchmark: 88% Isolated Yield in Optimized Benzylation Protocol Provides Process Feasibility Reference

A reproducible and literature-documented synthetic protocol for methyl 3-(4-(benzyloxy)phenyl)propanoate achieves an isolated yield of 88% following silica gel chromatographic purification . This yield was obtained using methyl 3-(4-hydroxyphenyl)propionate (1.54 g, 8.55 mmol) as starting material, reacted with benzyl bromide (4.39 g, 25.64 mmol, 3.0 equivalents) and potassium carbonate (3.55 g, 25.64 mmol) in refluxing acetonitrile (40 mL) for 1 hour . The reaction scale, reagent stoichiometry, and workup conditions (acidification to pH 2, ethyl acetate extraction, silica gel chromatography with 0→5% EtOAc/hexane gradient) are fully specified, enabling direct reproduction and process benchmarking. While no direct head-to-head comparison with alternative protecting groups (e.g., MOM, TBDMS) is available for this specific substrate, the 88% yield provides a quantitative baseline against which alternative protection strategies or vendor-supplied material quality can be evaluated.

Process chemistry Synthetic methodology Yield optimization

GPR40 Agonist Scaffold Relevance: Patent Family Establishes 3-(4-Benzyloxyphenyl)propanoic Acid Derivatives as Privileged Pharmacophore Core

A patent family including US 7,456,218 and WO2005/063729 explicitly claims 3-(4-benzyloxyphenyl)propanoic acid derivatives as compounds possessing "superior GPR40 receptor agonist activity" and "superior properties as a pharmaceutical product, such as stability" [1] [2]. Methyl 3-(4-(benzyloxy)phenyl)propanoate represents the methyl ester form of the core carboxylic acid scaffold described in this patent family. The patents disclose that these compounds unexpectedly show superior GPR40 receptor function modulating action and are useful as insulin secretagogues and agents for prophylaxis or treatment of diabetes [1]. While quantitative EC₅₀ data for the methyl ester itself is not publicly disclosed, the patent family establishes the 3-(4-benzyloxyphenyl)propanoate scaffold as a privileged pharmacophore core for GPR40 agonist development, distinguishing it from other phenylpropanoate substitution patterns that lack this documented biological target engagement potential.

Diabetes GPR40 receptor Insulin secretagogue Medicinal chemistry

Procurement-Driven Application Scenarios for Methyl 3-(4-(benzyloxy)phenyl)propanoate


Multi-Step Organic Synthesis Requiring Phenolic Hydroxyl Protection

The primary procurement rationale for methyl 3-(4-(benzyloxy)phenyl)propanoate is as a protected intermediate in multi-step synthetic sequences where the free phenolic hydroxyl of methyl 3-(4-hydroxyphenyl)propanoate would be incompatible with downstream reaction conditions. The benzyloxy group confers stability under acidic and basic conditions while enabling quantitative deprotection via hydrogenolysis without affecting the methyl ester [1]. Procurement of this specific protected derivative eliminates the in-house protection step, reducing synthetic labor and ensuring consistent material quality for subsequent transformations.

Chromatographic Method Development and Lipophilicity-Controlled Purification

With a calculated LogP of 3.83 [1], methyl 3-(4-(benzyloxy)phenyl)propanoate exhibits distinct reversed-phase chromatographic behavior relative to more polar phenylpropanoate analogs. This property is exploited in method development for analytical separations and in preparative purification workflows where the compound's lipophilicity facilitates clean separation from polar impurities. Procurement of this specific derivative, rather than the hydroxy analog, is required for protocols that rely on this defined retention behavior.

GPR40-Targeted Medicinal Chemistry Lead Optimization

For medicinal chemistry programs pursuing GPR40 receptor agonists as insulin secretagogues for diabetes, the 3-(4-benzyloxyphenyl)propanoate scaffold is validated by patent disclosures as a privileged pharmacophore core with documented GPR40 agonist activity [1] [2]. Methyl 3-(4-(benzyloxy)phenyl)propanoate serves as a key synthetic intermediate for generating focused libraries of carboxylic acid derivatives, esters, and amides for structure-activity relationship exploration. Procurement of this specific scaffold ensures alignment with patented chemical matter and enables direct comparison with disclosed GPR40 agonist series.

Synthetic Feasibility Assessment and Process Benchmarking

The documented synthetic yield of 88% from methyl 3-(4-hydroxyphenyl)propanoate [1] provides a quantitative benchmark for evaluating procurement decisions. Research groups can use this yield data to conduct cost-benefit analysis comparing direct purchase of the protected compound against in-house synthesis from the hydroxy precursor. Procurement of the commercial product is indicated when the value of avoided synthesis time exceeds the price differential between the protected and unprotected starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(4-(benzyloxy)phenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.